

A Comparative Analysis of Receptor Binding Profiles in 4-Substituted Tryptamines

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Compound of Interest

Compound Name: 4-Ho-DET

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This guide provides a detailed comparison of the receptor binding affinities of various 4-substituted tryptamines, a class of compounds known for their psychedelic effects, primarily mediated through the serotonin 5-HT_{2A} receptor. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated view of quantitative binding data, experimental methodologies, and key structure-activity relationships.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro functional activity and binding affinities of several 4-substituted tryptamines at key human serotonin receptors. The primary targets for these compounds are the 5-HT₂ receptors, particularly the 5-HT_{2A} subtype, which is central to their psychedelic effects.^{[1][2]} Data is presented as either EC₅₀ values, which measure the concentration of a drug that gives a half-maximal response in a functional assay, or as K_i values, which represent the inhibition constant for radioligand binding. Lower values in both metrics indicate higher potency or affinity.

Table 1: Comparative Receptor Binding and Functional Potency of 4-Substituted Tryptamines

Compound	4-Position Substituent	N,N-Dialkyl Substituent	Receptor	Potency / Affinity (nM)	Data Type
Psilocin	-OH	Dimethyl (DMT)	h5-HT ₂ A	14.7[1]	EC ₅₀
			h5-HT ₂ B	4.6[1]	EC ₅₀
			h5-HT ₂ C	22.6[1]	EC ₅₀
4-HO-DET	-OH	Diethyl	h5-HT ₂ A	21.6[1]	EC ₅₀
			h5-HT ₂ B	10.3[1]	EC ₅₀
			h5-HT ₂ C	111[1]	EC ₅₀
4-HO-DIPT	-OH	Diisopropyl	h5-HT ₂ A	51.1[1]	EC ₅₀
			h5-HT ₂ B	39.3[1]	EC ₅₀
			h5-HT ₂ C	1408[1]	EC ₅₀
4-HO-MET	-OH	Methyl, Ethyl	h5-HT ₂ A	17.6[1]	EC ₅₀
			h5-HT ₂ B	5.8[1]	EC ₅₀
			h5-HT ₂ C	54.7[1]	EC ₅₀
4-AcO-DMT	-OAc	Dimethyl (DMT)	h5-HT ₂ A	321[1]	EC ₅₀
			h5-HT ₂ B	106[1]	EC ₅₀
			h5-HT ₂ C	719[1]	EC ₅₀
4-AcO-DET	-OAc	Diethyl	h5-HT ₂ A	413[1][3]	EC ₅₀
			h5-HT ₂ B	175[1]	EC ₅₀
			h5-HT ₂ C	1580[1]	EC ₅₀
4-AcO-DIPT	-OAc	Diisopropyl	h5-HT ₂ A	993[1]	EC ₅₀
			h5-HT ₂ B	602[1]	EC ₅₀
			h5-HT ₂ C	>10,000[1]	EC ₅₀

Compound	4-Position Substituent	N,N-Dialkyl Substituent	Receptor	Potency / Affinity (nM)	Data Type
4-PrO-DMT	-OPr	Dimethyl (DMT)	h5-HT ₂ A	129[4]	K _i
			h5-HT ₁ A	225[4]	K _i

||| | h5-HT₂C | 453[4] | K_i |

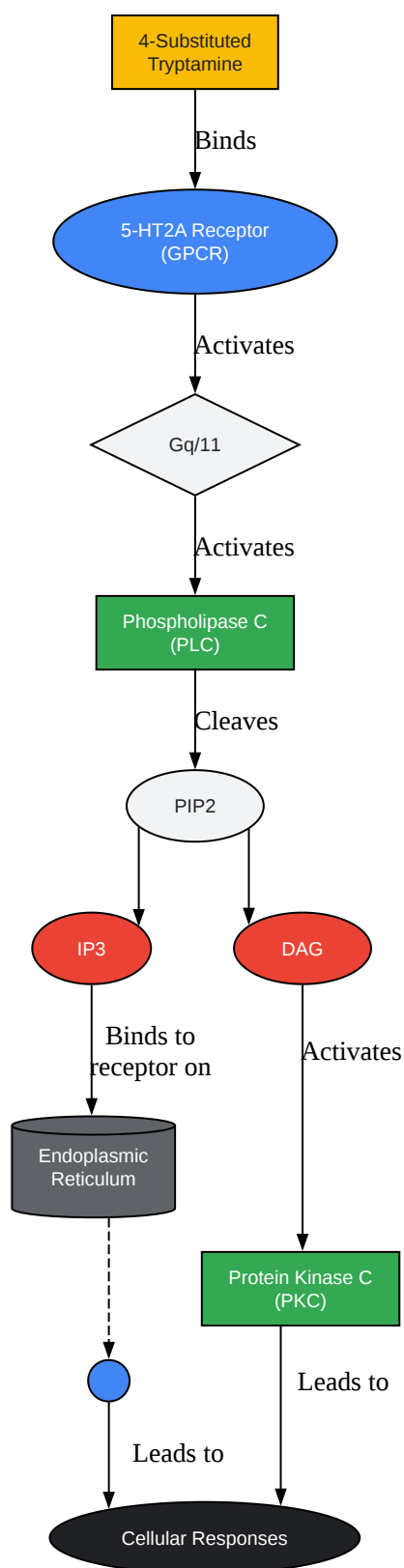
Data sourced from calcium mobilization assays[1] and radioligand binding assays[4].

Observations from the Data:

- 4-Hydroxy vs. 4-Acetoxy: O-acetylation of the 4-hydroxy group consistently reduces the in vitro potency at 5-HT₂ receptors by approximately 10- to 20-fold.[1][2] However, this does not necessarily translate to reduced in vivo effects, as 4-acetoxy compounds are believed to act as prodrugs, being deacetylated to their more active 4-hydroxy forms in the body.[2]
- N,N-Dialkyl Substituents: Increasing the bulk of the N-alkyl groups tends to decrease potency, particularly at the 5-HT₂C receptor.[1][5] For example, the diisopropyl-substituted tryptamine (4-HO-DIPT) shows significantly lower potency at the h5-HT₂C receptor compared to its dimethyl counterpart (psilocin).[1]
- Receptor Selectivity: Most 4-substituted tryptamines display high affinity for the 5-HT₂A and 5-HT₂B receptors, with generally lower potency at the 5-HT₂C receptor.[1] Many also show affinity for other serotonin receptors, such as 5-HT₁A.[4][6]

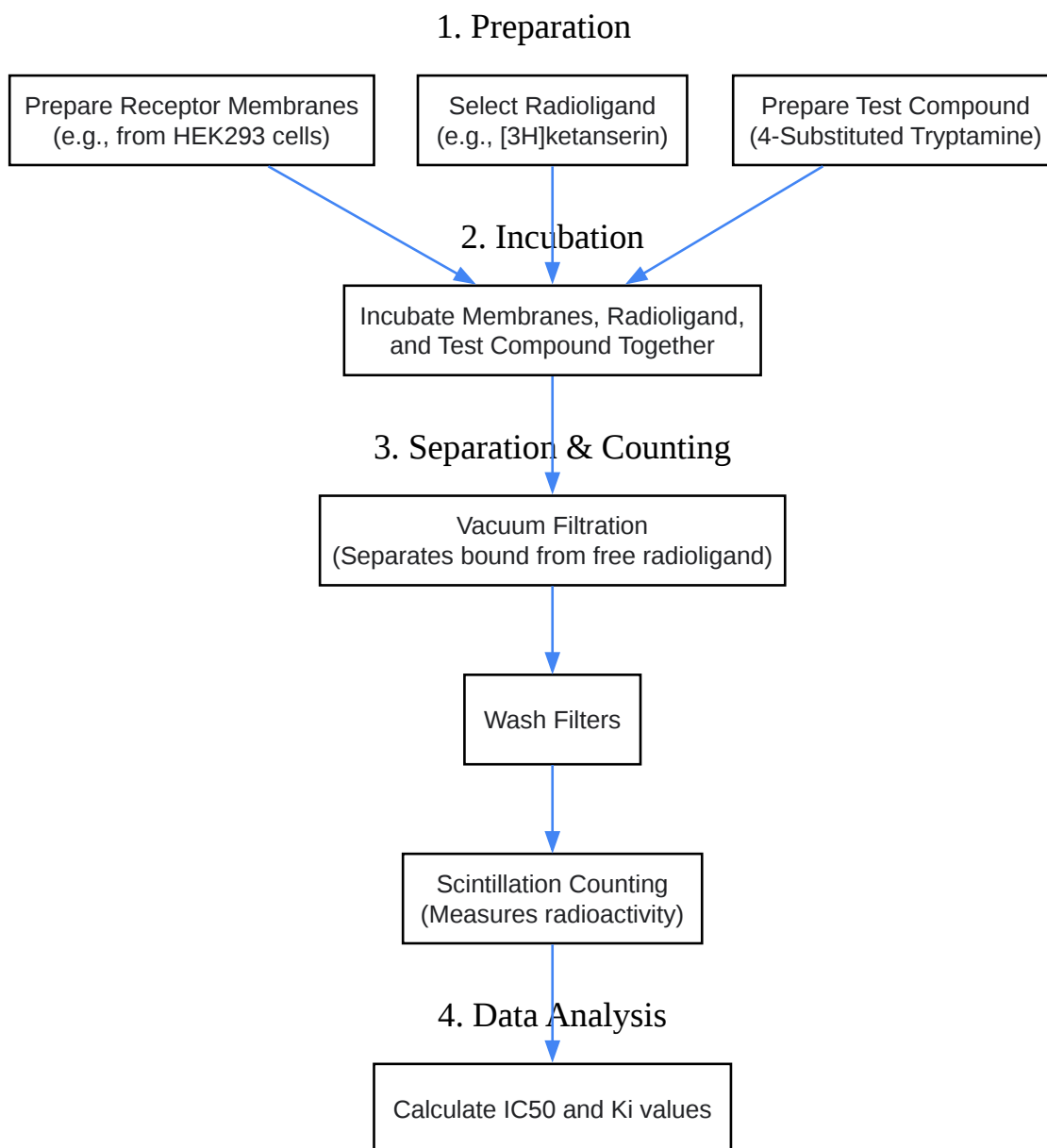
Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the study of 4-substituted tryptamines.



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Caption: Canonical 5-HT2A receptor Gq/PLC signaling pathway.



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Caption: Workflow for a competitive radioligand binding assay.

Caption: Structural relationship of 4-substituted tryptamines.

Experimental Protocols

The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays or functional assays like calcium mobilization assays.

A. Competitive Radioligand Binding Assay Protocol

This assay measures the ability of a test compound (the 4-substituted tryptamine) to compete with a known radiolabeled ligand for binding to a specific receptor.^[7]

1. Materials:

- Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the human serotonin receptor of interest (e.g., 5-HT_{2A}).^[3]
- Radioligand: A high-affinity ligand for the target receptor that has been labeled with a radioisotope (e.g., [³H]ketanserin for 5-HT_{2A}).^[8]
- Test Compound: The unlabeled 4-substituted tryptamine, prepared in a range of concentrations.
- Assay Buffer: A buffer solution to maintain physiological pH and ionic conditions, typically containing Tris-HCl and MgCl₂.^{[9][10]}
- Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., GF/C) to separate bound from free radioligand.^[10]
- Scintillation Counter: An instrument to measure the radioactivity trapped on the filters.

2. Procedure:

- Incubation: The receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are combined in assay tubes or a 96-well plate.^[10] The mixture is incubated at a specific temperature (e.g., 27-37°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.^{[8][10]}
- Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.^{[7][10]}

- Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.[10]
- Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a liquid scintillation counter.[10]

3. Data Analysis:

- The amount of radioactivity counted is inversely proportional to the affinity of the test compound for the receptor.
- A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
- The IC_{50} (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
- The IC_{50} is then converted to a K_i (inhibition constant) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where $[L]$ is the concentration of the radioligand and K_e is its dissociation constant.[10]

B. Calcium Mobilization Assay

This is a functional assay used to measure the agonistic activity of compounds at Gq-coupled receptors like 5-HT_{2A}. [1] Activation of the 5-HT_{2A} receptor leads to an increase in intracellular calcium concentration.[11][12]

1. Procedure:

- Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye.
- The test compound is added to the cells.
- The change in fluorescence, which corresponds to the change in intracellular calcium levels, is measured over time using a fluorometric plate reader.

2. Data Analysis:

- A dose-response curve is generated by plotting the fluorescence response against the log concentration of the compound.
- The EC₅₀ (the concentration that produces 50% of the maximal response) and the E_{max} (the maximum possible effect) are calculated from this curve to determine the compound's potency and efficacy as an agonist.[1]

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